molecular formula C23H22N6O2 B2404664 3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-12-3

3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2404664
CAS No.: 872591-12-3
M. Wt: 414.469
InChI Key: OBOFWTGDRKIQBS-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a quinoline moiety, a triazolopyrimidine core, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions The process begins with the preparation of the quinoline moiety, followed by the formation of the triazolopyrimidine core

    Quinoline Moiety Synthesis: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Triazolopyrimidine Core Formation: The triazolopyrimidine core can be synthesized by reacting 3,4-diaminopyrimidine with an appropriate aldehyde or ketone under acidic conditions.

    Final Coupling: The final step involves coupling the quinoline moiety with the triazolopyrimidine core and introducing the dimethylphenyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazolopyrimidine core, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The triazolopyrimidine core can inhibit enzymes involved in nucleotide synthesis, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-9-10-18(12-16(15)2)29-22-21(25-26-29)23(31)27(14-24-22)13-20(30)28-11-5-7-17-6-3-4-8-19(17)28/h3-4,6,8-10,12,14H,5,7,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOFWTGDRKIQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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